molecular formula C11H17F2NO5 B13398747 1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B13398747
M. Wt: 281.25 g/mol
InChI Key: PFTNCNHBHXRZHM-UHFFFAOYSA-N
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Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluoromethoxy substituent on the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as amino acids or amino alcohols.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxy derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products

    Oxidation: Difluoromethoxy derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances its binding affinity and selectivity, while the Boc group provides stability and protection during chemical reactions. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

Uniqueness

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid stands out due to its unique combination of a pyrrolidine ring, a difluoromethoxy group, and a Boc protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTNCNHBHXRZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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